1-(3,4-Dichlorophenyl)-3-(2,2-diethoxyethyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(2,2-diethoxyethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a dichlorophenyl group and a diethoxyethyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,2-diethoxyethyl)urea typically involves the reaction of 3,4-dichloroaniline with 2,2-diethoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and purification steps such as recrystallization or chromatography may be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2,2-diethoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,2-diethoxyethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(2,2-dimethoxyethyl)urea: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-Dichlorophenyl)-3-(2,2-diethoxyethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(2,2-diethoxyethyl)urea is unique due to the presence of both dichlorophenyl and diethoxyethyl groups, which may impart distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
102433-15-8 |
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Molecular Formula |
C13H18Cl2N2O3 |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,2-diethoxyethyl)urea |
InChI |
InChI=1S/C13H18Cl2N2O3/c1-3-19-12(20-4-2)8-16-13(18)17-9-5-6-10(14)11(15)7-9/h5-7,12H,3-4,8H2,1-2H3,(H2,16,17,18) |
InChI Key |
MBLITWGMWDEKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
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